molecular formula C24H26N2O5S B11622696 N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

Cat. No.: B11622696
M. Wt: 454.5 g/mol
InChI Key: YZHXJUFGVYODPG-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multi-step organic reactions. One common method includes:

  • Formation of the Sulfonamide Intermediate

      Reactants: 4-ethoxybenzenesulfonyl chloride and aniline.

      Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

      Product: N-phenyl-4-ethoxybenzenesulfonamide.

  • Acylation Reaction

      Reactants: N-phenyl-4-ethoxybenzenesulfonamide and 4-ethoxyphenylacetic acid.

      Conditions: The reaction is typically performed using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

      Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the ethoxy groups or the aromatic rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

      Products: Reduced forms of the sulfonamide or acetamide groups.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).

      Conditions: Carried out in the presence of a catalyst or under UV light.

      Products: Halogenated derivatives of the aromatic rings.

Common Reagents and Conditions

    Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

    Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to mimic certain biological substrates, making it useful in enzyme inhibition studies.

Medicine

Medically, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory properties. This compound may exhibit similar properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-2-(N-phenyl4-methoxybenzenesulfonamido)acetamide: Similar structure with methoxy groups instead of ethoxy groups.

    N-(4-Chlorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide: Contains chloro groups, which may alter its reactivity and biological activity.

    N-(4-Methylphenyl)-2-(N-phenyl4-methylbenzenesulfonamido)acetamide: Methyl groups instead of ethoxy groups, affecting its physical and chemical properties.

Uniqueness

N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological interactions. These properties may offer advantages in specific applications, such as enhanced bioavailability in medicinal chemistry or improved processing characteristics in industrial applications.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-3-30-21-12-10-19(11-13-21)25-24(27)18-26(20-8-6-5-7-9-20)32(28,29)23-16-14-22(15-17-23)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27)

InChI Key

YZHXJUFGVYODPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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